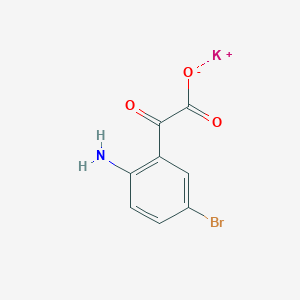
Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate is an organic compound that features a brominated aromatic ring with an amino group and a potassium salt of an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate typically involves the bromination of an aromatic precursor followed by the introduction of an amino group and the formation of the oxoacetate moiety. One common method involves the following steps:
Bromination: The aromatic precursor is brominated using bromine in acetic acid under controlled temperatures to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Formation of Oxoacetate: The final step involves the reaction of the aminated intermediate with oxalic acid or its derivatives to form the oxoacetate moiety, followed by neutralization with potassium hydroxide to yield the potassium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as amines or hydroxylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The brominated aromatic ring and the amino group play crucial roles in binding to the target sites, while the oxoacetate moiety may participate in further chemical transformations within the biological system.
Comparison with Similar Compounds
Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate: Similar structure with a chlorine atom instead of bromine.
Potassium 2-(2-amino-5-fluorophenyl)-2-oxoacetate: Contains a fluorine atom instead of bromine.
Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate: Features an iodine atom instead of bromine.
Uniqueness: Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
potassium;2-(2-amino-5-bromophenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJUYMGTTRUVJU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(=O)[O-])N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrKNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635607 |
Source


|
| Record name | Potassium (2-amino-5-bromophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120095-19-4 |
Source


|
| Record name | Potassium (2-amino-5-bromophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
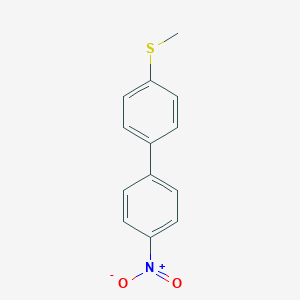
![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)


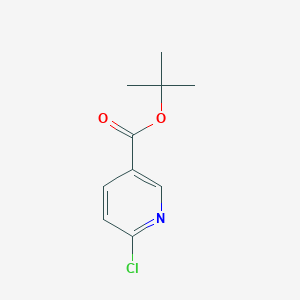
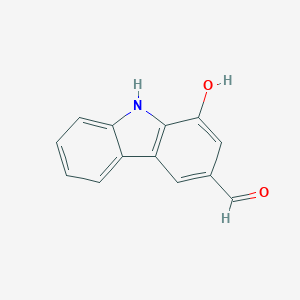

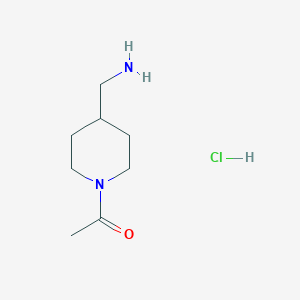
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
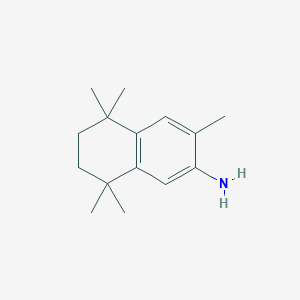
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

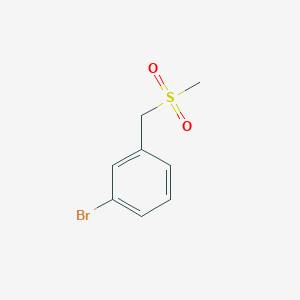
![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
